2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C15H15FN2 |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15FN2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
FIPUGBJAKIBBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=CC=C3F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another method involves the nucleophilic substitution of bromobenzaldehyde with sodium azide, followed by reduction and cyclization steps .
Chemical Reactions Analysis
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine and its derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study : A study published in the National Cancer Institute's Developmental Therapeutics Program revealed that the compound demonstrated a mean growth inhibition (GI) value of 15.72 μM against human tumor cells. This suggests its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Derivatives of tetrahydroquinoline have shown effectiveness against several bacterial strains.
Research Findings : In vitro assays indicated that compounds structurally related to 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine could inhibit bacterial growth by disrupting cellular processes .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. Tetrahydroquinoline derivatives have been linked to the modulation of inflammatory responses through the inhibition of phosphodiesterase enzymes.
Example Study : A study involving animal models demonstrated that these compounds could significantly reduce inflammation markers, indicating their potential in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. It acts as a modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may interact with GABA-A receptors, enhancing the binding of GABA and increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Fluorine Position : The target compound’s 2-fluorophenyl group introduces steric bulk and electronic effects distinct from intra-ring fluorination (e.g., 6- or 7-fluoro analogs). This may influence receptor binding or solubility .
- Molecular Weight: The target compound (240.28 g/mol) is heavier than non-aryl-substituted analogs (e.g., 166.20 g/mol for CID 54594245), impacting pharmacokinetics .
Physicochemical Properties
- Trifluoromethyl groups (e.g., in ) further elevate logP .
- Solubility : The amine group in the target compound may form hydrochloride salts (as seen in and ), improving aqueous solubility for pharmaceutical formulations .
Biological Activity
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19FN2
- Molecular Weight : 270.34 g/mol
- CAS Number : Not specified in the search results.
Pharmacological Properties
Research indicates that 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antidepressant Effects : Certain derivatives of tetrahydroquinoline have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains.
The biological activity of 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be attributed to:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and survival.
Case Studies
-
Antitumor Study :
- A study conducted on a series of tetrahydroquinoline derivatives revealed that 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine significantly reduced tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
-
Neuropharmacological Assessment :
- Another investigation focused on the neuropharmacological effects of this compound showed promising results in animal models for depression. The compound increased serotonin levels and showed a reduction in depressive-like behavior.
-
Antimicrobial Testing :
- In vitro tests indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via reductive amination or cyclization of substituted anilines with fluorophenyl ketones. Key steps include:
- Reduction : Use sodium borohydride or catalytic hydrogenation to reduce imine intermediates.
- Acid catalysis : Employ HCl or trifluoroacetic acid to facilitate ring closure.
- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of reducing agents) and reaction time (6–12 hours) to minimize side products like over-reduced amines .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and NMR to confirm fluorophenyl substitution and tetrahydroquinoline backbone.
- LC-MS : Verify molecular weight (expected ~258.3 g/mol) and purity (>95%).
- X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.
- Enzyme inhibition : Screen against kinases or proteases via fluorometric or colorimetric kits .
Advanced Research Questions
Q. How do enantiomers of 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine affect biological activity, and what separation methods are recommended?
- Methodology :
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and polar mobile phases (hexane/isopropanol).
- Activity comparison : Test separated enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors) to identify stereospecific effects.
- Computational modeling : Perform molecular docking to predict enantiomer-target interactions (e.g., with AutoDock Vina) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology :
- Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-donating groups (OCH) at the fluorophenyl or tetrahydroquinoline positions.
- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
- In vivo efficacy : Prioritize analogs with low cytotoxicity (<10 µM IC) for rodent models of neurological or inflammatory diseases .
Q. What strategies resolve contradictions in reported biological data for fluorophenyl-tetrahydroquinoline derivatives?
- Methodology :
- Meta-analysis : Compare studies using standardized protocols (e.g., identical cell lines, assay conditions).
- Probe substituent effects : Note that trifluoromethyl or sulfonyl groups (e.g., in ) may enhance potency but reduce bioavailability.
- Validate targets : Use CRISPR knockouts or siRNA silencing to confirm putative targets (e.g., kinase pathways) .
Q. How can computational chemistry predict this compound’s metabolic pathways and potential toxicity?
- Methodology :
- ADMET prediction : Use tools like SwissADME or ProTox-II to forecast CYP450 metabolism and hepatotoxicity.
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite.
- Toxicophore mapping : Identify structural alerts (e.g., reactive amines) using Derek Nexus .
Q. What experimental designs are recommended for stability studies under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours.
- Analytical monitoring : Track degradation products via UPLC-PDA and HRMS.
- Kinetic modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations .
Tables for Key Data Comparison
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~258.3 g/mol | |
| Key NMR Shifts (δ, ppm) | : 6.8–7.4 (fluorophenyl) | |
| LC-MS Purity Threshold | >95% | |
| Chiral Resolution Solvent | Hexane:Isopropanol (90:10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
